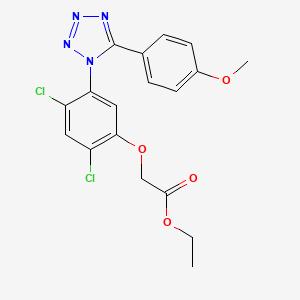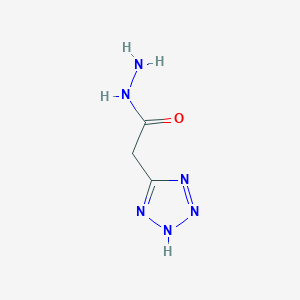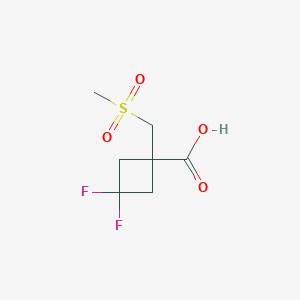
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567496-32-4 . It has a molecular weight of 196.22 and its IUPAC name is 3,3-difluoro-1-((methylthio)methyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Fate
Research into polyfluoroalkyl chemicals, which include compounds similar to 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid, emphasizes their environmental persistence and the potential for microbial degradation to break them down into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). These degradation products are of interest due to their toxicological profiles and ubiquity in the environment, necessitating investigations into their biodegradability and environmental fate (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Risks
The bioaccumulation potential of perfluorinated acids, including PFCAs, has been critically reviewed, suggesting that while these compounds are environmentally persistent, those with shorter carbon chains (less than seven fluorinated carbons) do not meet criteria for bioaccumulation, offering insight into their environmental behavior and risks (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impacts
Studies have also examined fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of information on their environmental releases, persistence, and exposure risks. This research underscores the need for more data to assess the safety of these alternatives for humans and the environment (Wang et al., 2013).
Treatment and Removal Techniques
Novel treatment technologies for perfluorinated compounds like PFOS and PFOA have been critically reviewed, indicating the challenges posed by their physicochemical properties to conventional remediation technologies. This review suggests a need for more effective treatment methods to manage these contaminants in the environment (Kucharzyk et al., 2017).
Regulatory Perspectives and Risk Management
An examination of risk assessment and management practices in various countries highlights the challenges in regulating perfluorinated compounds. This includes a look at provisional tolerable daily intakes, drinking water guidelines, and the effectiveness of current regulations and countermeasures (Zushi et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4S/c1-14(12,13)4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZOAUYIAIAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

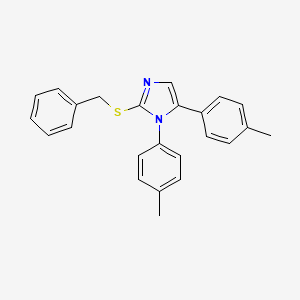
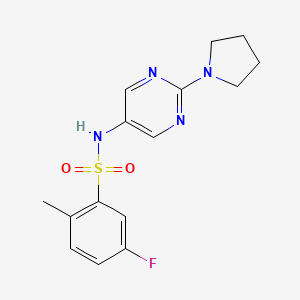
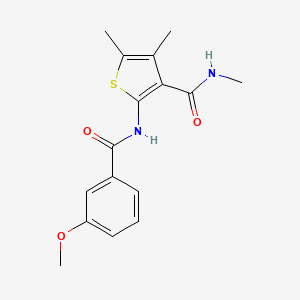
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
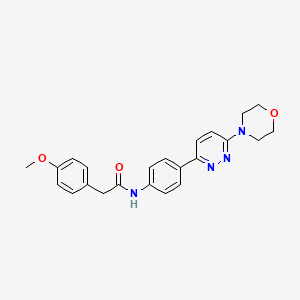
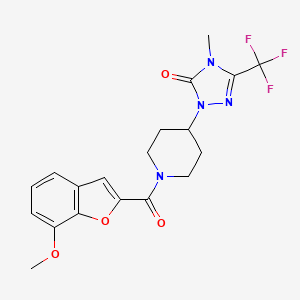
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
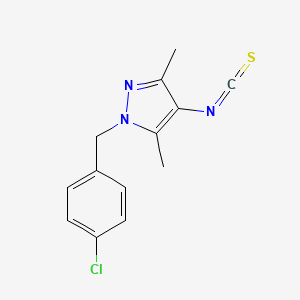
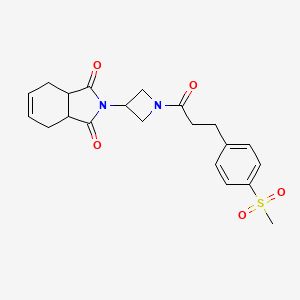
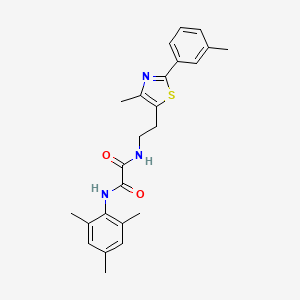
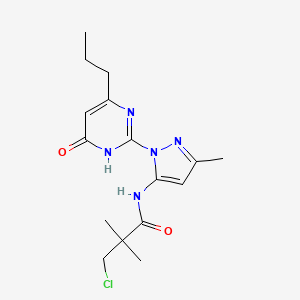
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
